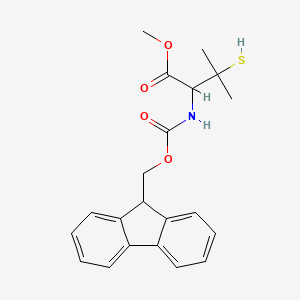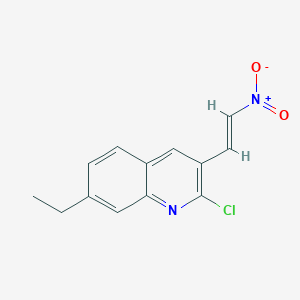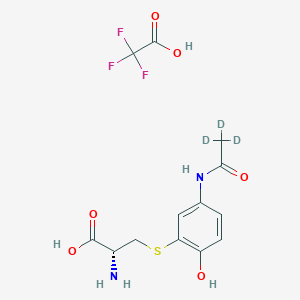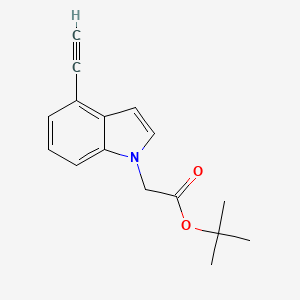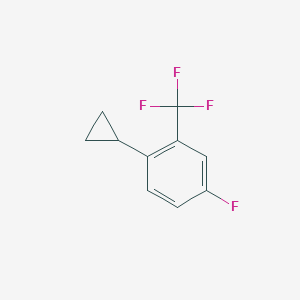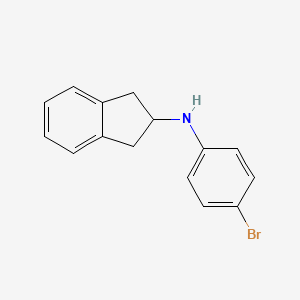
N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine: is an organic compound that features a bromophenyl group attached to an indene amine structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine typically involves the reaction of 4-bromoaniline with 2,3-dihydro-1H-indene-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions:
Oxidation: N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials .
Medicine: Research is ongoing into the use of this compound in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
作用机制
The mechanism by which N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
- N-(4-bromophenyl)furan-2-carboxamide
- N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
Uniqueness: N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine is unique due to its indene amine structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C15H14BrN |
|---|---|
分子量 |
288.18 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C15H14BrN/c16-13-5-7-14(8-6-13)17-15-9-11-3-1-2-4-12(11)10-15/h1-8,15,17H,9-10H2 |
InChI 键 |
HFHWBELYCXWPTP-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


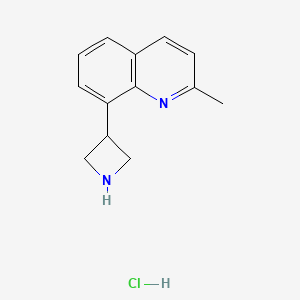
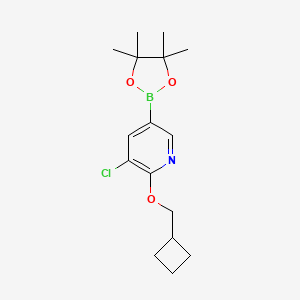

![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)
